molecular formula C13H17NO4 B2875251 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid CAS No. 1087784-29-9

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid

Cat. No.: B2875251
CAS No.: 1087784-29-9
M. Wt: 251.282
InChI Key: WJUOZBURDYRMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a carboxybutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid typically involves the reaction of 4-aminomethylbenzoic acid with 4-bromobutyric acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-aminomethylbenzoic acid attacks the electrophilic carbon of 4-bromobutyric acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group results in carboxylate salts, while reduction leads to alcohol derivatives .

Scientific Research Applications

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The carboxybutylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. This compound may also act as a ligand, binding to receptors and modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-[(4-carboxybutylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(16)3-1-2-8-14-9-10-4-6-11(7-5-10)13(17)18/h4-7,14H,1-3,8-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUOZBURDYRMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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